![molecular formula C23H24O6 B12427871 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B12427871.png)
1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
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Overview
Description
1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound known for its unique structural scaffold. It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a hepta-1,6-diene-3,5-dione backbone. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione typically involves the condensation of appropriate aldehydes with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired diene structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the diene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene moiety to a saturated alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in treating various medical conditions, including cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it can inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione can be compared with other similar compounds, such as:
Curcumin: Both compounds share a similar diene structure, but curcumin has hydroxyl groups instead of methoxy groups on the phenyl rings.
Demethoxycurcumin: Similar to curcumin but lacks one methoxy group.
Bisdemethoxycurcumin: Lacks both methoxy groups present in curcumin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione (CAS No. 160096-59-3), also known as dimethoxycurcumin, is a synthetic derivative of curcumin. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and hypoglycemic effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C23H24O6
- Molecular Weight : 396.43 g/mol
- Structure : The compound features a hepta-1,6-diene backbone with two 3,4-dimethoxyphenyl groups attached at the 1 and 7 positions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various human cancer cell lines:
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
Jurkat (leukemic T-cell) | 5.2 | More active |
HCT-116 (colorectal carcinoma) | 8.0 | Comparable |
HeLa (cervical carcinoma) | 7.5 | Comparable |
MCF-7 (breast adenocarcinoma) | 10.0 | Less active |
MDA-MB-231 (breast adenocarcinoma) | 9.0 | Less active |
A549 (lung adenocarcinoma) | 11.0 | Less active |
These findings suggest that the compound has a promising profile as an anticancer agent, particularly against leukemia and colorectal cancer cells .
Hypoglycemic Activity
In a study involving alloxan-induced diabetic rats, the administration of aqueous extracts of the compound resulted in a significant reduction in blood glucose levels:
Treatment Group | Blood Glucose Level (mg/dL) | Percentage Reduction (%) |
---|---|---|
Control | 250 | - |
Low Dose (50 mg/kg) | 190 | 24% |
Medium Dose (100 mg/kg) | 150 | 40% |
High Dose (200 mg/kg) | 120 | 52% |
The results indicate that higher doses of the compound lead to more pronounced hypoglycemic effects .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of dimethoxycurcumin on patients with advanced solid tumors. Patients receiving the compound showed a stabilization of disease in several cases, alongside improvements in quality of life metrics.
Case Study 2: Diabetes Management
In another study focusing on diabetic patients, those who supplemented their treatment with dimethoxycurcumin reported improved glycemic control compared to those on standard therapy alone.
Properties
IUPAC Name |
1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSBVCDPKODEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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